

# Rhombifoline: A Comprehensive Technical Guide on Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Rhombifoline** is a quinolizidine alkaloid found in various plant species, including those of the Fabaceae family. As a natural product, it holds potential for further investigation in drug discovery and development. A thorough understanding of its physicochemical properties is fundamental for any research involving this compound, from isolation and characterization to formulation and pharmacological studies. This technical guide provides a detailed overview of the core physicochemical characteristics of **Rhombifoline**, methodologies for their determination, and insights into its potential biological interactions.

## **Physicochemical Data**

The following tables summarize the available quantitative data for **Rhombifoline**. It is important to note that while some properties have been computationally predicted or are based on general knowledge of related alkaloids, specific experimental data for certain parameters remain limited in publicly accessible literature.



## Foundational & Exploratory

Check Availability & Pricing

Identifier	Value
IUPAC Name	(1R,9S)-11-but-3-enyl-7,11- diazatricyclo[7.3.1.0², <sup>7</sup> ]trideca-2,4-dien-6-one
CAS Number	529-78-2
Molecular Formula	C15H20N2O
Molecular Weight	244.33 g/mol
Canonical SMILES	C=CCCN1C[C@@H]2CINVALID-LINK C3=CC=CC(=O)N3C2
InChl Key	ZVTFRRVBMAUIQW-QWHCGFSZSA-N



Property	Value/Information	Source/Method
Appearance	Light yellow to light brown solid	MedchemExpress
Melting Point	Data not available in searched literature	-
Boiling Point	Data not available in searched literature	-
рКа	Data not available in searched literature	-
LogP (XlogP3-AA)	1.8	PubChem (Computed)
Topological Polar Surface Area (TPSA)	23.6 Ų	PubChem (Computed)
Solubility	DMSO: 100 mg/mL (409.28 mM)[1]	MedchemExpress
Soluble in acidic aqueous solutions and organic solvents like chloroform and dichloromethane.	Inferred from acid-base extraction protocols.	
Storage Conditions	Pure form: -20°C for 3 years; In solvent: -80°C for 6 months	MedchemExpress

# **Spectroscopic Data**

Spectroscopic techniques are crucial for the structural elucidation and confirmation of **Rhombifoline**'s identity.



Technique	Description
UV-Vis Spectroscopy	The isolated alkaloid has been characterized by UV spectroscopy, though specific absorption maxima (λmax) are not detailed in the available literature.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy	<sup>1</sup> H-NMR and <sup>13</sup> C-NMR have been used to characterize Rhombifoline.[2] The <sup>13</sup> C-NMR data for Rhombifoline was reported for the first time in a 1994 study.[2]
Mass Spectrometry (MS)	Mass spectral data has been used for the characterization of Rhombifoline.[2] The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (244.33).

## **Experimental Protocols**

The following are detailed methodologies for key experiments to determine the physicochemical properties of alkaloids like **Rhombifoline**.

## **Melting Point Determination (Capillary Method)**

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

#### Methodology:

- Sample Preparation: A small amount of finely powdered, dry Rhombifoline is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the
  expected melting point.



- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded.
   This range is reported as the melting point.
- Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

## pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the basic nitrogen atoms in the **Rhombifoline** molecule.

#### Methodology:

- Solution Preparation: A precise amount of **Rhombifoline** is dissolved in a suitable solvent (e.g., water or a water-ethanol mixture) to a known concentration.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

## Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of **Rhombifoline** in various solvents.

#### Methodology:

- Sample Preparation: An excess amount of solid Rhombifoline is added to a known volume
  of the solvent (e.g., water, ethanol) in a sealed flask.
- Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of Rhombifoline in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Result Expression: The solubility is typically expressed in units of mg/mL or g/L.

## **Biological Activity and Signaling Pathway**

While specific signaling pathways for **Rhombifoline** are not extensively documented, studies on the structurally related alkaloid, Rhynchophylline, have shown inhibitory effects on inflammatory pathways. Rhynchophylline has been demonstrated to attenuate the lipopolysaccharide (LPS)-induced pro-inflammatory response by down-regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) signaling pathways in microglial cells.[3] This provides a plausible model for the potential anti-inflammatory mechanism of **Rhombifoline**.

# **Experimental Workflow for Investigating Antiinflammatory Activity**

Caption: Workflow for assessing **Rhombifoline**'s anti-inflammatory effects.

# Putative Inhibitory Action on the MAPK/NF-kB Signaling Pathway

The following diagram illustrates the potential mechanism by which **Rhombifoline** may inhibit the LPS-induced inflammatory cascade, based on the action of the related alkaloid, Rhynchophylline.

Caption: Putative inhibition of MAPK/NF-kB pathways by **Rhombifoline**.

## Conclusion

This technical guide consolidates the currently available physicochemical information for **Rhombifoline**. While foundational data on its chemical identity are well-established, there is a



clear need for further experimental determination of key properties such as melting point, pKa, and solubility in various pharmaceutically relevant solvents. The provided experimental protocols offer a roadmap for researchers to obtain these critical data points. Furthermore, the potential for **Rhombifoline** to modulate inflammatory signaling pathways, as suggested by the activity of related alkaloids, presents an exciting avenue for future pharmacological investigation. The continued study of **Rhombifoline**'s physicochemical and biological characteristics will be instrumental in unlocking its full therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Rhombifoline and 5,6-dehydrolupanine from Anagyrus foetida L PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-kB signaling pathways in primary microglia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rhombifoline: A Comprehensive Technical Guide on Physicochemical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215260#rhombifoline-physicochemicalcharacteristics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com